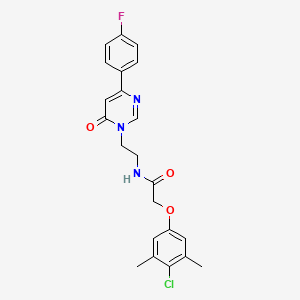

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a pyrimidinyl moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the phenoxy intermediate: This involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol, which is then reacted with an appropriate acylating agent to form the phenoxy intermediate.

Synthesis of the pyrimidinyl intermediate: This step involves the preparation of 4-(4-fluorophenyl)-6-oxopyrimidine through a series of reactions, including nucleophilic substitution and cyclization.

Coupling reaction: The final step involves the coupling of the phenoxy intermediate with the pyrimidinyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated and fluorinated sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide may exhibit anticancer properties. The presence of the fluorophenyl and pyrimidine groups is crucial for inhibiting specific cancer cell lines. For instance, derivatives targeting the Hedgehog signaling pathway have shown promise in treating basal cell carcinoma (BCC) and other malignancies .

Inhibition of Kinases

The compound's structure suggests potential kinase inhibition capabilities, which are vital in regulating various cellular processes. Kinase inhibitors are increasingly important in cancer therapy as they can block pathways that promote tumor growth and survival .

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies, often involving multi-step reactions that include:

- Formation of the phenoxy group : Starting from chlorinated phenols.

- Pyrimidine synthesis : Utilizing reactions that form the six-membered ring containing nitrogen.

- Acetamide formation : Through acylation reactions that introduce the acetamide functionality.

A notable synthetic route involves the reaction of 4-chloro-3,5-dimethylphenol with appropriate acylating agents and pyrimidine derivatives under controlled conditions to yield the desired product .

Pharmacological Insights

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. By inhibiting certain enzymes or pathways, it can induce apoptosis (programmed cell death) or halt proliferation in malignant cells.

Case Studies

Several studies have evaluated the efficacy of similar compounds in clinical settings:

- A study demonstrated that a related pyrimidine derivative significantly reduced tumor size in preclinical models of BCC .

- Another investigation highlighted the compound's ability to inhibit cell migration in metastatic cancer models, showcasing its potential as an anti-metastatic agent .

Environmental Considerations

Given the increasing focus on environmental impact, studies are being conducted to assess the ecological risk associated with compounds like This compound . This includes evaluating their persistence in the environment and potential toxicity to non-target organisms .

Mécanisme D'action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: Shares structural similarities with other phenoxy and pyrimidinyl compounds.

4-chloro-3,5-dimethylphenoxyacetic acid: Similar phenoxy group but lacks the pyrimidinyl moiety.

4-(4-fluorophenyl)-6-oxopyrimidine: Contains the pyrimidinyl group but lacks the phenoxy and acetamide components.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a chloro group, dimethylphenoxy moiety, and a pyrimidinyl component. Its molecular formula is C26H26ClF2N2O4 with a molecular weight of approximately 501.40164 g/mol.

Research indicates that this compound may act as an inhibitor of specific biological pathways. For instance, it has been identified as a high-affinity inhibitor of the amino acid transporter B^0AT1, with an IC50 value reported at 7.7 µM . This suggests its potential role in modulating amino acid transport, which is crucial for various physiological processes.

Antiparasitic Activity

In vitro studies have demonstrated that related compounds exhibit moderate to excellent activity against Leishmania donovani amastigotes. For instance, analogues derived from similar structures have shown promising results in inhibiting the growth of these parasites, indicating that modifications in the chemical structure can enhance biological efficacy .

Antioxidant Properties

Compounds with similar structural motifs have been evaluated for their antioxidant activities. The presence of phenolic groups often correlates with high radical scavenging capabilities. For example, related compounds have been tested using the DPPH assay, revealing significant antioxidant potential with EC50 values ranging from 2.07 µM to 2.45 µM . This suggests that the compound may also possess protective effects against oxidative stress.

Case Study 1: Inhibition of Amino Acid Transport

A study focused on the structural characterization and biological evaluation of this compound revealed its inhibitory effects on the B^0AT1 transporter. The structural modifications significantly influenced its affinity and potency .

Case Study 2: Antiparasitic Efficacy

In another study, derivatives of compounds similar to the target molecule were tested against Leishmania donovani. The results indicated that certain modifications led to enhanced activity compared to standard treatments like Glucantime .

Data Tables

| Compound | Biological Activity | IC50/EC50 (µM) | Notes |

|---|---|---|---|

| This compound | Inhibitor of B^0AT1 | 7.7 ± 1.9 | High-affinity inhibitor |

| Related Compound A | Antiparasitic against Leishmania | Moderate to excellent | Tested in vitro |

| Related Compound B | Antioxidant activity | 2.07 - 2.45 | DPPH radical scavenging |

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O3/c1-14-9-18(10-15(2)22(14)23)30-12-20(28)25-7-8-27-13-26-19(11-21(27)29)16-3-5-17(24)6-4-16/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOBNOAHZZTMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.